molecular formula C13H15NO3 B14202322 N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide CAS No. 923026-24-8

N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide

Cat. No.: B14202322
CAS No.: 923026-24-8
M. Wt: 233.26 g/mol
InChI Key: AJEFKIYJDLUJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxy and methyl group attached to an acetamide backbone, with a phenylprop-2-yn-1-yl group linked via an ether bond. Its molecular structure provides it with distinct chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 3-phenylprop-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenylprop-2-yn-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-2-phenylacetamide: Similar structure but lacks the phenylprop-2-yn-1-yl group, resulting in different chemical properties and applications.

    N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide:

Uniqueness

N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide is unique due to the presence of the phenylprop-2-yn-1-yl group, which imparts specific chemical properties and reactivity. This structural feature allows for unique interactions with biological targets and makes the compound valuable for specialized applications in research and industry.

Properties

CAS No.

923026-24-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(3-phenylprop-2-ynoxy)acetamide

InChI

InChI=1S/C13H15NO3/c1-14(16-2)13(15)11-17-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,10-11H2,1-2H3

InChI Key

AJEFKIYJDLUJFA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)COCC#CC1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.